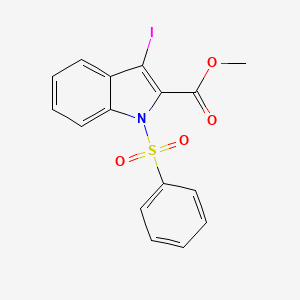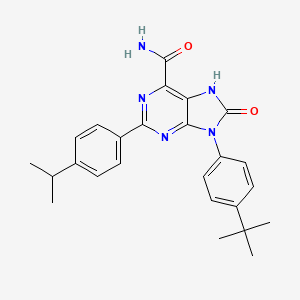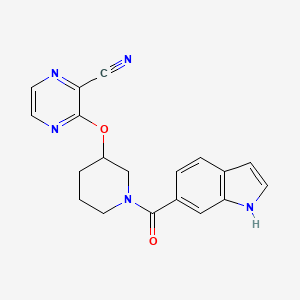
methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate” is a chemical compound that is part of the indole family. Indoles are a class of organic compounds that are structurally related to benzene and pyrrole . This particular compound has a phenylsulfonyl group attached to the 1-position of the indole ring and an iodine atom attached to the 3-position .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves electrophilic mercuration followed by iodinolysis . Another method involves the use of metalation reactions, which are highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation .Molecular Structure Analysis
The molecular structure of this compound includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The phenylsulfonyl group is attached to the 1-position of the indole ring, and an iodine atom is attached to the 3-position .Chemical Reactions Analysis
The indole ring in this compound is highly reactive, particularly at its 3-position. It can undergo various types of reactions, including protonation, halogenation, alkylation, and acylation . Additionally, it can participate in cross-coupling reactions, which are extensively applied in the field of indole synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 383.21 . It is a solid at room temperature and is recommended to be stored in a dark place, sealed in dry conditions, and under -20°C .Scientific Research Applications
Pharmaceutical Intermediate
This compound is primarily used as an intermediate in pharmaceutical research . It serves as a building block for the synthesis of more complex molecules that may have therapeutic potential. Its role as an intermediate is crucial because it introduces the indole core, a common motif in many biologically active compounds.
Metalation Studies
Metalation: of indoles is a key step in the synthesis of complex indole derivatives . Methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate can undergo metalation, particularly at the C3 position via halogen-metal exchange reactions. This process is fundamental for creating new bonds and introducing functional groups that can lead to pharmacologically active molecules.
Synthesis of Natural Products
The indole ring system is prevalent in natural products, which are often the inspiration for drug discovery. The ability to introduce substitutions at specific positions on the indole ring makes this compound valuable for synthesizing analogs of natural products with potential medicinal properties .
Safety and Hazards
This compound is classified under the GHS07 hazard class, with hazard statements H302 and H317 . This indicates that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
Future Directions
The future directions for this compound could involve further exploration of its reactivity and potential applications. For instance, it could be used in the synthesis of complex indoles, including indole natural products . Additionally, more economic and environmentally benign procedures for its synthesis could be developed .
Mechanism of Action
Target of Action
The primary target of the compound “methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate” is currently unknown . This compound is a unique chemical provided for early discovery researchers
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to describe its precise mode of action . It’s worth noting that the compound contains an indole ring, which is a prevalent moiety in many biologically active molecules . The indole ring can interact with various biological targets through π-π stacking, hydrogen bonding, and other non-covalent interactions .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biochemical pathways, including those related to neurotransmission, cell signaling, and metabolism .
properties
IUPAC Name |
methyl 1-(benzenesulfonyl)-3-iodoindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12INO4S/c1-22-16(19)15-14(17)12-9-5-6-10-13(12)18(15)23(20,21)11-7-3-2-4-8-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGALWFNDZPMAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12INO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2946990.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2946992.png)
![N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2946993.png)

![2-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2946997.png)
![6-(isopropylthio)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2946998.png)



![3-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2947004.png)

